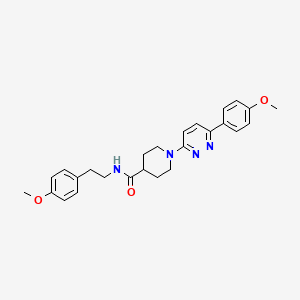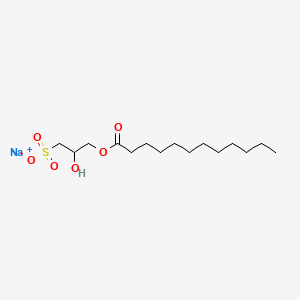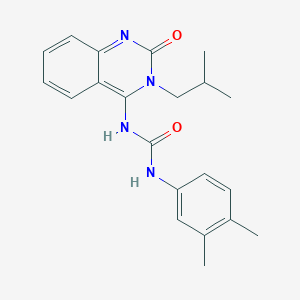![molecular formula C18H20BClO2 B14128467 2-[2-(2-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14128467.png)
2-[2-(2-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 2-(2-chlorophenyl)phenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-chlorophenyl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and real-time monitoring can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-[2-(2-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into boranes or other reduced boron species.
Substitution: The compound can participate in substitution reactions, where the chlorine atom or the phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides, organolithium compounds, or Grignard reagents.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives of the original compound.
科学研究应用
2-[2-(2-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is explored for its potential use in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Research is ongoing to investigate its potential as an anticancer agent and its role in boron neutron capture therapy (BNCT).
Industry: It is used in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 2-[2-(2-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
相似化合物的比较
Similar Compounds
- 2-(2-Chlorophenyl)phenylboronic acid
- 2-(2-Chlorophenyl)phenylboronate esters
- 2-(2-Chlorophenyl)phenylborane
Uniqueness
The uniqueness of 2-[2-(2-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its dioxaborolane ring structure, which imparts distinct reactivity and stability compared to other boron-containing compounds. This structural feature enhances its utility in various synthetic applications and research studies.
属性
分子式 |
C18H20BClO2 |
|---|---|
分子量 |
314.6 g/mol |
IUPAC 名称 |
2-[2-(2-chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H20BClO2/c1-17(2)18(3,4)22-19(21-17)15-11-7-5-9-13(15)14-10-6-8-12-16(14)20/h5-12H,1-4H3 |
InChI 键 |
OZEAAINXUMZSKT-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(2,5-dichloropyrimidin-4-yl)amino]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B14128400.png)
![2-[[4-(Trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione](/img/structure/B14128401.png)






